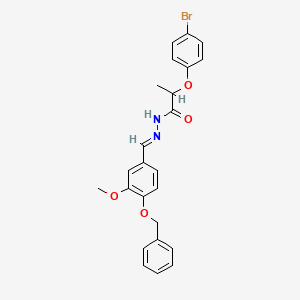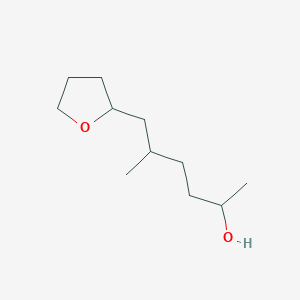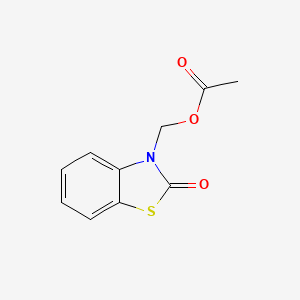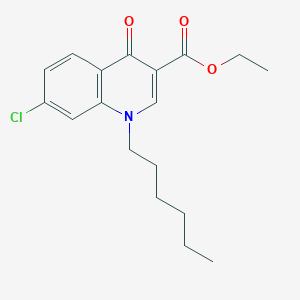
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is a complex organic compound characterized by its unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane typically involves multi-step organic reactions. The starting material is often an adamantane derivative, which undergoes a series of functional group transformations to introduce benzyloxy groups at specific positions. Common reagents used in these reactions include benzyl alcohol, strong acids or bases, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted adamantane ketones or alcohols, while reduction may produce benzyloxy-substituted adamantane hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its unique structure allows for specific binding to target molecules, facilitating the study of biological processes.
Medicine
In medicine, derivatives of adamantane compounds have been explored for their potential therapeutic properties
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of specific biological processes, leading to the desired therapeutic or research outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound with a similar rigid structure.
1,3,5,7-Tetrakis(benzyloxy)adamantane: A derivative with four benzyloxy groups.
2,4,6,8-Tetraoxaadamantane: A derivative with oxygen atoms in the adamantane core.
Uniqueness
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is unique due to its specific substitution pattern and the presence of three benzyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114847-11-9 |
|---|---|
Molekularformel |
C28H28O6 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
6,8,9-tris(phenylmethoxy)-2,4,10-trioxatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C28H28O6/c1-4-10-19(11-5-1)16-29-22-25-23(30-17-20-12-6-2-7-13-20)27-24(26(22)33-28(32-25)34-27)31-18-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2 |
InChI-Schlüssel |
QIKGPDYILNCGHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
![2-amino-7,7-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11992925.png)

![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)
![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)



![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
